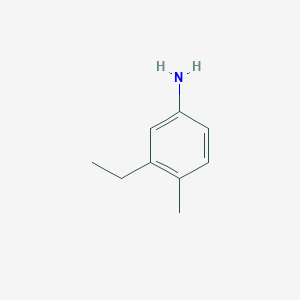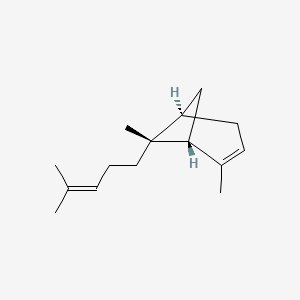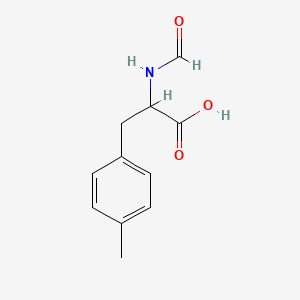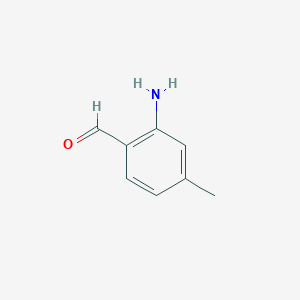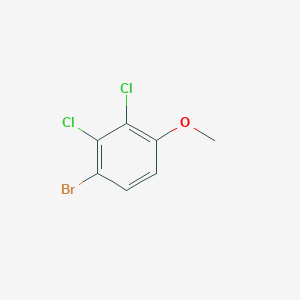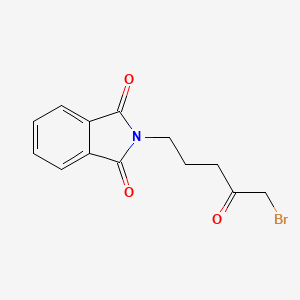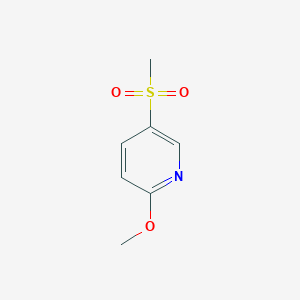
2-Methoxy-5-(methylsulfonyl)pyridine
Übersicht
Beschreibung
2-Methoxy-5-(methylsulfonyl)pyridine is a chemical compound that is part of a broader class of pyridine derivatives. These compounds are characterized by a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The methoxy and methylsulfonyl functional groups in 2-methoxy-5-(methylsulfonyl)pyridine are positioned at the 2nd and 5th positions of the pyridine ring, respectively. This compound is related to various research areas, including the synthesis of pharmaceuticals, the study of cyclooxygenase inhibitors, and the development of fluorophores for photophysical applications .
Synthesis Analysis
The synthesis of pyridine derivatives can involve various chemical reactions and reagents. For instance, 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) has been used as a reagent for ketone synthesis from carboxylic acids and aromatic hydrocarbons, which could potentially be applied to the synthesis of related pyridine sulfones . Additionally, the synthesis of 2-chloromethyl-4-(methylsulfonyl)pyridine, an intermediate in the production of pharmaceuticals like Dexlansoprazole, has been achieved through a modified synthesis involving N-oxidation, one-pot synthesis, and chlorination steps, demonstrating the complexity and versatility of pyridine chemistry .
Molecular Structure Analysis
The molecular structure of pyridine derivatives can be quite diverse, with various substituents affecting the overall properties of the molecule. For example, the crystal structures of certain pyridine derivatives have been reported, providing insights into their molecular conformations and intermolecular interactions . These structural features are crucial for understanding the reactivity and potential applications of these compounds.
Chemical Reactions Analysis
Pyridine derivatives undergo a range of chemical reactions. For instance, methyl 2-pyridinecarboxylate can be methylated or methoxylated under UV irradiation in methanol, indicating the reactivity of the pyridine ring at different positions depending on the reaction conditions . Furthermore, the reactivity of methylsulfinyl and methylsulfonyl groups in pyrimidine derivatives has been explored, which could provide insights into similar reactivity patterns in pyridine sulfones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methoxy-5-(methylsulfonyl)pyridine and related compounds are influenced by their molecular structures. For example, the photophysical properties of methoxypyridine and morpholinopyridine compounds have been studied, revealing high fluorescence quantum yields in both solution and solid states, which are affected by substituent modifications . These properties are essential for the development of new materials and pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Fluorophore Development
Research by Hagimori et al. (2019) explored the synthesis of 2-methoxy- and 2-morpholino pyridine compounds. These compounds, including methoxypyridine, demonstrate high fluorescence quantum yields in various solvents and solid states, making them potentially useful as fluorophores in both solution and solid-state applications (Hagimori, Nishimura, Mizuyama, & Shigemitsu, 2019).
Synthetic Applications
The work of El-Nabi (2002) utilized 1-aryl-5-methoxypyrrolones, which are related to 2-methoxy-5-(methylsulfonyl)pyridine, for synthesizing fused heterocycles. This demonstrates its utility in constructing complex organic structures, which are essential in various chemical and pharmaceutical syntheses (El-Nabi, 2002).
Crystallography and Complex Formation
Ma et al. (2018) studied the crystal structures of methylsulphinyl derivatives of 2-methoxy pyridines. Their research provides insights into the molecular structures and potential applications of these compounds in material science and crystallography (Ma, Chen, Fan, Jia, & Zhang, 2018).
Radiochemical Synthesis
Kau, Krushinski, and Robertson (1985) discussed the preparation of radiolabeled forms of 2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]pyridine hydrochloride. This indicates potential applications in radiochemical studies and tracing mechanisms in biological systems (Kau, Krushinski, & Robertson, 1985).
Green Chemistry
Gilbile, Bhavani, and Vyas (2017) reported on the green metric evaluation of 2-chloromethyl-3-methyl-4-(methylsulfonyl)pyridine synthesis. This highlights the compound's role in developing environmentally sustainable chemical processes (Gilbile, Bhavani, & Vyas, 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methoxy-5-methylsulfonylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-11-7-4-3-6(5-8-7)12(2,9)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNAEADWDCOONK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-5-(methylsulfonyl)pyridine | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


